molecular formula C6H10N3O6P B1207619 Metronidazole phosphate CAS No. 73334-05-1

Metronidazole phosphate

Cat. No. B1207619
CAS RN: 73334-05-1
M. Wt: 251.13 g/mol
InChI Key: GFFOAZOYBIIJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metronidazole Phosphate is the phosphate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
A nitroimidazole used to treat AMEBIASIS;  VAGINITIS;  TRICHOMONAS INFECTIONS;  GIARDIASIS;  ANAEROBIC BACTERIA;  and TREPONEMAL INFECTIONS.

Scientific Research Applications

Electrochemical Detection in Biological Samples

Metronidazole phosphate's genotoxic, carcinogenic, and mutagenic effects in biological samples have prompted research into electrochemical sensing devices for its detection. A study developed a novel electrode material with improved electrocatalytic response toward metronidazole, showing potential for industrial and pharmaceutical applications (Vilian et al., 2020).

Pharmacokinetics Study

The pharmacokinetics of metronidazole in rat blood, brain, and bile were studied using microdialysis coupled to microbore liquid chromatography. This research aimed to understand the disposition mechanism of metronidazole, indicating its penetration through the blood-brain barrier and hepatobiliary excretion pathways (Tsai & Chen, 2003).

Compatibility with Pharmaceutical Excipients

A study explored the compatibility of metronidazole with various pharmaceutical excipients using differential scanning calorimetry and diffuse reflectance spectroscopy. This research is crucial for the stability and effectiveness of metronidazole in dosage forms (Kiss et al., 2006).

Metronidazole Resistance Mechanisms

The mechanisms behind metronidazole resistance in bacteria, particularly in the context of gastrointestinal tract infections, were reviewed. This study provides insights into the metabolic pathways and resistance mechanisms, crucial for addressing metronidazole resistance in clinical settings (Dingsdag & Hunter, 2018).

Interaction with Phosphatidylcholine Lipid Membranes

Research on metronidazole's interaction with phosphatidylcholine lipid membranes aimed to improve the design of imidazole derivatives. This study, combining experimental techniques with molecular dynamics simulations, provided new insights into the structure-toxicity relationship of metronidazole (Lopes-de-Campos et al., 2018).

properties

CAS RN

73334-05-1

Product Name

Metronidazole phosphate

Molecular Formula

C6H10N3O6P

Molecular Weight

251.13 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl dihydrogen phosphate

InChI

InChI=1S/C6H10N3O6P/c1-5-7-4-6(9(10)11)8(5)2-3-15-16(12,13)14/h4H,2-3H2,1H3,(H2,12,13,14)

InChI Key

GFFOAZOYBIIJHI-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-]

Other CAS RN

73334-05-1

Related CAS

443-48-1 (Parent)

synonyms

2 Methyl 5 nitroimidazole 1 ethanol
2-Methyl-5-nitroimidazole-1-ethanol
Bayer 5360
Clont
Danizol
Flagyl
Gineflavir
Metric
Metrodzhil
MetroGel
Metrogyl
Metronidazole
Metronidazole Hydrochloride
Metronidazole Monohydrochloride
Metronidazole Phosphate
Metronidazole Phosphoester
Satric
Trichazol
Trichopol
Trivazol
Vagilen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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